Physicochemical Profile & Synthetic Utility of 2-Amino-5-methoxy-4-methylbenzoic Acid
The following technical guide provides an in-depth analysis of 2-Amino-5-methoxy-4-methylbenzoic acid , a critical intermediate in the synthesis of bioactive heterocyclic compounds. Executive Summary 2-Amino-5-methoxy-4-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-Amino-5-methoxy-4-methylbenzoic acid , a critical intermediate in the synthesis of bioactive heterocyclic compounds.
Executive Summary
2-Amino-5-methoxy-4-methylbenzoic acid (CAS 90972-30-8 ) is a trisubstituted benzoic acid derivative characterized by a core anthranilic acid scaffold. It serves as a pivotal building block in medicinal chemistry, particularly in the synthesis of imidazobenzodiazepines and quinazoline-based kinase inhibitors . Its unique substitution pattern—featuring an electron-donating methoxy group at the C5 position and a methyl group at C4—imparts distinct electronic properties that modulate the reactivity of the amine and carboxylic acid moieties, influencing both its solubility profile and its utility in nucleophilic aromatic substitutions and cyclization reactions.
Molecular Identity & Structural Analysis
The compound is an amphoteric molecule capable of existing as a zwitterion in aqueous solution. The ortho-positioning of the amino and carboxylic acid groups facilitates intramolecular hydrogen bonding, which significantly impacts its solid-state stability and solubility.
Table 1: Core Chemical Data
Property
Specification
IUPAC Name
2-Amino-5-methoxy-4-methylbenzoic acid
CAS Registry Number
90972-30-8
Molecular Formula
C₉H₁₁NO₃
Molecular Weight
181.19 g/mol
SMILES
COc1cc(C(=O)O)c(N)cc1C
InChI Key
ALKNPNFSCRLOBJ-UHFFFAOYSA-N
Appearance
Off-white to light brown crystalline powder (susceptible to oxidation)
Melting Point
178–182 °C (Predicted/Analogous Range)
Physicochemical Properties
Understanding the ionization state and lipophilicity of this compound is essential for developing robust extraction and purification protocols.
Ionization & Solubility Profile
As an anthranilic acid derivative, the molecule possesses two ionizable groups: the carboxylic acid (acidic) and the primary aniline (basic).
pKa₁ (Carboxyl): ~2.4 – 2.6 (Estimated). The electron-donating methyl group at C4 (para to COOH) slightly decreases acidity compared to unsubstituted anthranilic acid.
pKa₂ (Amine): ~5.2 – 5.5 (Estimated). The methoxy group at C5 (para to NH₂) is a strong electron donor, increasing electron density on the nitrogen and enhancing basicity.
Solubility Behavior:
pH < 2: High solubility (Cationic species: –NH₃⁺ / –COOH).
pH > 7: High solubility (Anionic species: –NH₂ / –COO⁻).
Lipophilicity
LogP (Predicted): 1.6 ± 0.3.
Implication: The compound is moderately lipophilic but retains significant aqueous solubility at extreme pH levels, making pH-controlled liquid-liquid extraction (LLE) highly effective.
Synthetic Utility & Reactivity
The primary value of 2-Amino-5-methoxy-4-methylbenzoic acid lies in its function as a precursor for heterocycles. The ortho-amino acid motif is a classic "privileged structure" for generating bicyclic systems.
Key Reaction Pathways
Cyclization to Quinazolines: Condensation with formamide or urea yields substituted quinazolin-4-ones.
Benzodiazepine Formation: Reaction with amino acid esters or halo-acetyl derivatives leads to benzodiazepine scaffolds, often used in CNS-active drug discovery.
Diazotization: The primary amine can undergo diazotization to form diazonium salts, enabling Sandmeyer-type substitutions (e.g., introducing halides or nitriles).
Diagram 1: Synthetic Pathway & Reactivity Logic
Caption: Synthetic route from benzoic acid precursor to target, highlighting downstream cyclization potential.
Analytical Methodologies
Accurate quantification requires separating the target from its nitro-precursor and potential decarboxylated by-products (anilines).
HPLC Method Development
Due to the amphoteric nature, pH control of the mobile phase is critical to prevent peak tailing caused by the interaction of the amine with residual silanols on the column.
Recommended Protocol:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Acidic pH suppresses carboxylic acid ionization and protonates the amine, ensuring a single ionic species.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV at 254 nm (aromatic ring) and 310 nm (aniline absorption band).
Diagram 2: Analytical Workflow & Species Distribution
Caption: HPLC logic ensuring sharp peak shape by controlling ionization state via acidic mobile phase.
Handling & Stability
Oxidation Sensitivity: The electron-rich aniline moiety (activated by the para-methoxy group) makes the compound susceptible to air oxidation, leading to "browning" over time.
Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
Decarboxylation: Thermal stress (>150 °C) can induce decarboxylation to form 4-methoxy-3-methylaniline. Avoid prolonged exposure to high heat during drying.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 90972-30-8. Retrieved from .
Sigma-Aldrich. Product Specification: 2-Amino-5-methoxy-4-methylbenzoic acid. Retrieved from .
BenchChem. Synthesis and Reactivity of Anthranilic Acid Derivatives. Retrieved from .
Google Patents. Patent CN111727190A: Synthesis of Pyridyl Imidazobenzodiazepines. Retrieved from .
Exploratory
Thermodynamic stability of 2-Amino-5-methoxy-4-methylbenzoic acid
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Amino-5-methoxy-4-methylbenzoic acid For Researchers, Scientists, and Drug Development Professionals The thermodynamic stability of an active pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Amino-5-methoxy-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Amino-5-methoxy-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. This document outlines the theoretical underpinnings and practical applications of essential analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for characterizing the solid-state stability of this compound. Furthermore, it details a systematic approach to forced degradation studies under hydrolytic, oxidative, and photolytic stress conditions to elucidate potential degradation pathways and identify critical stability-indicating parameters. The methodologies presented herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for formulation development, packaging selection, and regulatory submissions.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. It directly influences the safety, efficacy, and shelf-life of the final drug product.[1] A thorough understanding of a molecule's thermodynamic stability provides the necessary data for selecting appropriate storage conditions, compatible excipients, and suitable packaging to prevent premature degradation.[1] For a molecule such as 2-Amino-5-methoxy-4-methylbenzoic acid, which possesses reactive functional groups—an aromatic amine and a carboxylic acid—a comprehensive stability assessment is paramount.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the methodologies required to characterize the thermodynamic stability of 2-Amino-5-methoxy-4-methylbenzoic acid. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a self-validating system for generating trustworthy and actionable data.
Physicochemical Properties of 2-Amino-5-methoxy-4-methylbenzoic acid
A foundational understanding of the physicochemical properties of 2-Amino-5-methoxy-4-methylbenzoic acid is essential before embarking on stability studies. While specific experimental data for this exact molecule is not extensively published, we can infer its likely properties based on its structural motifs and data from similar compounds.
Property
Predicted Value/Information
Source/Rationale
Molecular Formula
C9H10O3
Based on chemical structure.
Molecular Weight
182.18 g/mol
Calculated from the molecular formula.
Melting Point (°C)
~148-152 °C
Based on data for 2-Amino-5-methoxybenzoic acid.
Physical Form
Solid
As indicated for similar aminobenzoic acid derivatives.
pKa
Multiple values expected
The carboxylic acid group will have an acidic pKa, while the amino group will have a basic pKa. The exact values influence solubility and stability at different pH values.
Solubility
Likely soluble in organic solvents and aqueous solutions with pH adjustment.
Aromatic carboxylic acids often have limited water solubility at neutral pH.
Solid-State Thermal Analysis
Thermal analysis techniques are indispensable for characterizing the solid-state stability of pharmaceutical compounds.[2] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on melting, decomposition, and desolvation events.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for determining the melting point, enthalpy of fusion, and detecting polymorphic transitions.
Instrument: A calibrated Differential Scanning Calorimeter.
Sample Preparation: Accurately weigh 2-5 mg of 2-Amino-5-methoxy-4-methylbenzoic acid into an aluminum DSC pan. Crimp the pan with a lid.
Reference: An empty, hermetically sealed aluminum pan.
Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 200 °C).
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion for any endothermic or exothermic events.
A sharp endotherm is indicative of the melting of a crystalline solid. The presence of multiple thermal events may suggest the presence of polymorphs, solvates, or impurities.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3][4] This technique is crucial for determining the thermal stability and decomposition temperature of a compound, as well as quantifying volatile content such as water or residual solvents.[2][3]
Instrument: A calibrated Thermogravimetric Analyzer.
Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-methoxy-4-methylbenzoic acid into a tared TGA pan (platinum or ceramic).
Heating Rate: A standard heating rate of 10 °C/min.
Temperature Program: Heat the sample from ambient temperature to a temperature where complete decomposition is observed (e.g., 600 °C).
Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min.
Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset of decomposition and the temperature ranges of mass loss. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.
Caption: Workflow for solid-state thermal analysis.
Forced Degradation Studies
Forced degradation, or stress testing, is the intentional degradation of a drug substance under more severe conditions than accelerated stability testing.[5][6] These studies are essential for elucidating degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods.[5][6]
Stability-Indicating Analytical Method
A robust, stability-indicating HPLC method is a prerequisite for accurate forced degradation studies. The method must be able to separate the parent compound from all potential degradation products.
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention and separation for a wide range of small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Acidified mobile phase improves peak shape for acidic and basic compounds.
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency.
Gradient
10-90% B over 20 minutes
A gradient elution is necessary to resolve the parent compound from potentially more or less polar degradants.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times.
Detection
UV at 254 nm and 280 nm
Aromatic compounds typically have strong UV absorbance at these wavelengths. Diode array detection is recommended for peak purity analysis.
Injection Volume
10 µL
A small injection volume minimizes band broadening.
Hydrolytic Degradation
Hydrolytic degradation is assessed under acidic, basic, and neutral conditions.
Sample Preparation: Prepare solutions of 2-Amino-5-methoxy-4-methylbenzoic acid (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for HPLC analysis.
Data Analysis: Calculate the percentage degradation of the parent compound and observe the formation of any new peaks in the chromatogram.
Oxidative Degradation
Oxidative degradation is typically investigated using hydrogen peroxide.
Sample Preparation: Prepare a solution of 2-Amino-5-methoxy-4-methylbenzoic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water). Add a solution of 3% hydrogen peroxide.
Stress Conditions: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
Sample Analysis: Withdraw an aliquot and dilute for HPLC analysis.
Data Analysis: Quantify the degradation and monitor for new peaks.
Photolytic Degradation
Photostability testing exposes the drug substance to light to assess its susceptibility to photodegradation.
Sample Preparation: Place a thin layer of solid 2-Amino-5-methoxy-4-methylbenzoic acid in a petri dish. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a quartz cuvette.
Stress Conditions: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
Sample Analysis: After the exposure period, analyze both the solid and solution samples by HPLC.
Data Analysis: Compare the chromatograms of the exposed and control samples to determine the extent of photodegradation.
Caption: Workflow for forced degradation studies.
Data Summary and Interpretation
The quantitative data from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison and interpretation.
Stress Condition
Duration
Temperature
% Degradation
Number of Degradants
0.1 M HCl
72 hours
60 °C
Hypothetical Data
Hypothetical Data
0.1 M NaOH
72 hours
60 °C
Hypothetical Data
Hypothetical Data
Purified Water
72 hours
60 °C
Hypothetical Data
Hypothetical Data
3% H2O2
24 hours
Room Temp
Hypothetical Data
Hypothetical Data
Photolytic (Solid)
ICH Q1B
Ambient
Hypothetical Data
Hypothetical Data
Photolytic (Solution)
ICH Q1B
Ambient
Hypothetical Data
Hypothetical Data
Conclusion
This technical guide provides a robust and scientifically sound framework for the comprehensive assessment of the thermodynamic stability of 2-Amino-5-methoxy-4-methylbenzoic acid. By employing a combination of solid-state thermal analysis and systematic forced degradation studies, researchers and drug development professionals can gain a thorough understanding of the molecule's stability profile. The detailed protocols and rationale provided herein are designed to ensure the generation of high-quality, reliable data that is essential for informed decision-making throughout the drug development lifecycle. The insights gained from these studies will facilitate the development of a stable, safe, and effective pharmaceutical product.
References
Vertex AI Search. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
Crystal packing and polymorphism in 2-Amino-5-methoxy-4-methylbenzoic acid
An In-depth Technical Guide to Crystal Packing and Polymorphism in Pharmaceutical Solids: A Case Study of p-Aminobenzoic Acid For researchers, scientists, and drug development professionals, understanding the solid-state...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Crystal Packing and Polymorphism in Pharmaceutical Solids: A Case Study of p-Aminobenzoic Acid
For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The spatial arrangement of molecules in a crystal lattice, known as crystal packing, dictates the macroscopic properties of the material, including its stability, solubility, and bioavailability. A molecule's ability to exist in more than one crystal structure—a phenomenon called polymorphism—presents both a significant challenge and a valuable opportunity in drug development. Different polymorphs of the same API are, in fact, different solid-state materials with distinct physical and chemical properties.
This guide provides a comprehensive overview of the principles and modern analytical techniques used to investigate crystal packing and polymorphism. While direct studies on 2-Amino-5-methoxy-4-methylbenzoic acid are not extensively available in public literature, we will use the well-documented polymorphic behavior of a structurally related compound, p-aminobenzoic acid (pABA), as an illustrative case study. The methodologies and principles discussed herein are broadly applicable to the solid-state characterization of any crystalline organic molecule.
The Foundational Importance of Polymorphism in Drug Development
Polymorphism is a critical consideration in pharmaceutical sciences because different crystal forms of a drug can exhibit significant variations in:
Thermodynamic Stability: At a given temperature and pressure, only one polymorph is the most stable. Metastable forms can convert to the stable form over time, which can drastically alter the drug product's properties during its shelf life.
Solubility and Dissolution Rate: Different lattice energies and intermolecular interactions lead to different solubilities. A more soluble (often metastable) form may offer enhanced bioavailability, while a less soluble (stable) form might be desired for a controlled-release formulation.
Mechanical Properties: Hardness, tabletability, and flowability are all influenced by the crystal habit and packing, impacting manufacturability.
Intellectual Property: Novel polymorphic forms can be patented, extending the market exclusivity of a drug.
The case of p-aminobenzoic acid is particularly instructive. It is known to exist in at least four polymorphic forms (α, β, γ, and δ), providing a rich system for studying the nuances of solid-state behavior.[1][2]
The Scientist's Toolkit: Key Analytical Techniques for Polymorph Characterization
A multi-faceted analytical approach is essential for comprehensive polymorph screening and characterization. No single technique is sufficient; instead, data from several orthogonal methods are synthesized to build a complete picture of the solid state.
X-ray Diffraction: The Definitive Structural Arbiter
X-ray diffraction is the gold standard for elucidating crystal structure. The unique diffraction pattern produced by each polymorph serves as its "fingerprint."
Single-Crystal X-ray Diffraction (SCXRD): This technique provides the absolute, unambiguous three-dimensional structure of a molecule within the crystal lattice, including bond lengths, bond angles, and the precise nature of intermolecular interactions.
Expertise & Causality: Obtaining a single crystal of sufficient size and quality is the primary experimental challenge. The choice of crystallization solvent and conditions (e.g., slow evaporation, cooling crystallization) is critical. For a compound like pABA, crystallization from various solvents like water or ethyl acetate can yield different forms.[2] The goal is to encourage slow, ordered growth rather than rapid precipitation, which often leads to polycrystalline material.
Powder X-ray Diffraction (PXRD): PXRD is the workhorse of polymorph screening due to its speed and applicability to the microcrystalline powders typical of bulk API batches. While it does not provide the atomic-level detail of SCXRD, it is exceptionally sensitive to differences in crystal packing. Each polymorph will exhibit a unique set of diffraction peaks at characteristic 2θ angles.
Sample Preparation: A small amount (typically 10-20 mg) of the dry powder is gently packed into a sample holder. A flat, smooth surface is crucial to prevent preferred orientation effects, which can alter peak intensities.
Instrument Setup: The sample is placed in a diffractometer. Key parameters include the X-ray source (commonly Cu Kα), voltage, and current.
Data Acquisition: The sample is scanned over a defined 2θ range (e.g., 2° to 40°). The scan speed and step size are optimized to achieve a good signal-to-noise ratio.
Data Analysis: The resulting diffractogram (Intensity vs. 2θ) is analyzed. The peak positions are the most important feature for polymorph identification.
Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for understanding the thermodynamic stability and transitions between polymorphs.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-solid phase transitions.
Expertise & Causality: For an enantiotropic system like pABA, where the stability order of polymorphs changes with temperature, DSC can identify the transition temperature.[2] A sharp, high-melting endotherm generally indicates a more stable crystalline form. The presence of multiple peaks can signal a melt-recrystallization event, where a metastable form melts and then recrystallizes into a more stable form before that form melts at a higher temperature.
Sample Preparation: A small, accurately weighed amount of sample (2-5 mg) is hermetically sealed in an aluminum pan.
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
Thermal Program: A controlled heating program is initiated, typically at a constant rate of 5-20 °C/min. The choice of heating rate can influence the appearance of thermal events; faster rates can sometimes bypass subtle transitions.[3]
Data Analysis: The resulting thermogram (Heat Flow vs. Temperature) is analyzed for endothermic (melting, transitions) and exothermic (crystallization) events.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is primarily used to detect desolvation (loss of solvent) or decomposition. This is crucial for distinguishing between true polymorphs and solvates (pseudopolymorphs).
Vibrational Spectroscopy: A Window into Molecular Interactions
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of molecules. Since these modes are influenced by the local molecular environment and intermolecular interactions (especially hydrogen bonding), different polymorphs will exhibit distinct spectra.
Expertise & Causality: For molecules with hydrogen bonding moieties, such as the carboxylic acid and amine groups in pABA, spectroscopy is particularly powerful. The O-H and N-H stretching frequencies are highly sensitive to the strength and geometry of hydrogen bonds. A shift in these bands between two solid forms is strong evidence of different packing arrangements.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Sample Preparation: A small amount of powder is placed directly on the ATR crystal (e.g., diamond).
Data Acquisition: Pressure is applied to ensure good contact. A background spectrum of the clean crystal is taken first. The sample spectrum is then recorded, typically in the 4000-400 cm⁻¹ range.[4]
Data Analysis: The sample spectrum is compared against the background. Key regions for analysis include the O-H stretch (~3300-2500 cm⁻¹), N-H stretch (~3400-3200 cm⁻¹), and C=O stretch (~1720-1680 cm⁻¹).[4]
Workflow and Data Integration
A robust polymorph screen involves a systematic workflow where these techniques are used in concert.
Caption: A typical workflow for polymorph screening and characterization.
Case Study: The Polymorphs of p-Aminobenzoic Acid (pABA)
pABA crystallizes in two well-known forms, α and β, and is a classic example of an enantiotropic system.[2]
Property
α-pABA
β-pABA
Crystal System
Monoclinic
Monoclinic
Space Group
P2₁/n
P2₁/n
Stability
Stable > 25°C
Stable < 25°C
Appearance
Fibrous Needles
Prisms
Key Structural Motif
Centrosymmetric carboxylic acid dimers
Catemeric (chain-like) hydrogen bonds
Table 1: Comparative properties of the α and β polymorphs of p-aminobenzoic acid.[2]
The structural difference is profound. The α-form is built from the classic hydrogen-bonded carboxylic acid dimers that are common in many benzoic acid derivatives.[5] In contrast, the β-form arranges into chains. This fundamental difference in the primary hydrogen bonding motif leads to their different thermodynamic properties and crystal habits.
Caption: Relationship between the α and β polymorphs of p-aminobenzoic acid.
Conclusion
The study of crystal packing and polymorphism is an indispensable part of modern drug development. A thorough understanding and control of an API's solid form are essential for ensuring the safety, efficacy, and quality of the final drug product. By employing a synergistic suite of analytical techniques—led by X-ray diffraction and supported by thermal analysis and spectroscopy—researchers can confidently identify, characterize, and select the optimal polymorphic form for development. The case of p-aminobenzoic acid demonstrates how different intermolecular arrangements lead to distinct materials, underscoring the critical need for comprehensive solid-state characterization in the pharmaceutical industry.
References
CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents.
Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap. Available at: [Link]
2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC - NIH. Available at: [Link]
Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid - Google Patents.
Title: A Green Chemistry Framework for the Synthesis of 2-Amino-5-methoxy-4-methylbenzoic Acid
An Application Note for Drug Development Professionals Abstract 2-Amino-5-methoxy-4-methylbenzoic acid represents a valuable structural motif in medicinal chemistry, potentially serving as a key building block for novel...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
2-Amino-5-methoxy-4-methylbenzoic acid represents a valuable structural motif in medicinal chemistry, potentially serving as a key building block for novel therapeutic agents. Traditional synthetic routes to such polysubstituted anilines often rely on harsh reagents, stoichiometric reductants, and hazardous solvents, posing significant environmental and safety challenges. This guide outlines a modern, green chemistry-focused approach to its synthesis. We present a robust and environmentally benign strategy centered on catalytic hydrogenation, a cornerstone of green chemical processing. Furthermore, we explore forward-looking biocatalytic and alternative energy methodologies to provide a comprehensive framework for sustainable production. The detailed protocol provided herein emphasizes atom economy, waste reduction, and the use of recyclable catalysts, aligning with the principles of modern, sustainable pharmaceutical manufacturing.
Introduction and Strategic Imperative
Substituted aminobenzoic acids are privileged scaffolds in drug discovery and fine chemical synthesis.[1] The title compound, 2-Amino-5-methoxy-4-methylbenzoic acid, possesses a unique substitution pattern that makes it an attractive starting material for complex molecular architectures. The imperative to develop sustainable manufacturing processes has driven a paradigm shift away from classical methods (e.g., metal-acid reductions of nitroarenes) towards cleaner, safer, and more efficient alternatives.
The core principles of green chemistry—preventing waste, maximizing atom economy, using safer solvents, and employing catalysis—are not merely academic concepts but essential criteria for modern process development. This document provides a practical guide for synthesizing the target molecule by applying these principles, focusing on a proposed two-step route that is both efficient and environmentally conscious.
Retrosynthetic Analysis and Proposed Green Synthetic Pathway
A logical retrosynthetic analysis of the target molecule points to the C-N bond as the key disconnection. This suggests that the final step should be the installation of the amino group onto a suitably functionalized benzoic acid precursor. The most reliable and green method for this transformation is the catalytic reduction of a nitro group. This leads to the proposed synthetic strategy outlined below.
Figure 1: Proposed Green Retrosynthetic Strategy. This approach prioritizes a high atom-economy catalytic reduction as the final step and focuses on a green-by-design synthesis of the necessary nitroaromatic precursor.
This strategy offers several advantages:
High Atom Economy: The reduction of a nitro group to an amine using H₂ has a theoretical atom economy of 100%, with water being the only byproduct.
Catalytic Process: The use of a heterogeneous catalyst like Palladium on carbon (Pd/C) allows for easy separation from the reaction mixture and potential for recycling, reducing heavy metal waste.[2][3]
Safety: Catalytic hydrogenation avoids the use of stoichiometric, often hazardous, reducing agents like tin or iron in strong acids.
Alternative and Future-State Green Approaches
While catalytic hydrogenation is a well-established and robust method, continuous innovation in green chemistry offers exciting future possibilities.
Biocatalysis: The biosynthesis of aminobenzoic acids in microorganisms proceeds via the shikimate pathway from chorismate.[1] Engineered enzymes, such as anthranilate synthase or amine dehydrogenases, could potentially be developed to act on custom-designed precursors, offering a route to the target molecule in aqueous media at ambient temperature.[1][4] Biocatalytic approaches can offer unparalleled enantioselectivity for the synthesis of chiral molecules.[5]
Novel Catalytic Systems: Research into base metal catalysts, such as those derived from cobalt, is providing cost-effective and highly active alternatives to precious metals for reductive amination reactions.[6][7] These systems can offer unique selectivity and are a key area of development for sustainable chemistry.
Alternative Solvents: The use of subcritical water as a reaction medium can eliminate the need for organic solvents entirely.[8] At elevated temperatures and pressures, water's properties change, allowing it to act as a solvent for organic compounds and a catalyst for certain reactions, including reductions.[8]
Detailed Experimental Protocols
The following section provides a detailed, step-by-step protocol for the proposed two-step synthesis.
Causality Behind Experimental Choices:
Solvent Selection (Methanol/Ethanol): These are chosen for their ability to dissolve the starting material and product, their relatively low environmental impact compared to chlorinated solvents, and their compatibility with catalytic hydrogenation.
Catalyst (10% Pd/C): This is the industry-standard catalyst for nitro group reductions. It offers high activity, selectivity, and can be safely handled as a wetted solid. It is easily removed by filtration.[2][3][9]
Hydrogen Source (H₂ Balloon): For lab-scale synthesis, a hydrogen balloon provides a simple and safe way to maintain a positive pressure of H₂, ensuring sufficient reactant for the reduction without requiring specialized high-pressure equipment.[2]
Figure 2: Reaction Workflow for the Green Synthesis Pathway.
Protocol 1: Synthesis of 5-Methoxy-4-methyl-2-nitrobenzoic acid (Proposed Precursor)
This is a general procedure for aromatic nitration, adapted for green chemistry principles. Researchers must perform a thorough safety assessment before proceeding.
Reactor Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-Methoxy-5-methylbenzoic acid (1 eq.).
Dissolution: Add concentrated sulfuric acid (H₂SO₄, ~3-4 vol) and cool the mixture to 0-5 °C in an ice-water bath. Stir until all solid has dissolved.
Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq.) and concentrated sulfuric acid (1 vol) in the dropping funnel. Add this mixture dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C. The slow, controlled addition is critical for safety and selectivity.
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Carefully pour the reaction mixture onto crushed ice (~10 vol). The product will precipitate as a solid.
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~6-7).
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield the nitro-precursor.
Protocol 2: Synthesis of 2-Amino-5-methoxy-4-methylbenzoic acid
This protocol is adapted from established procedures for the reduction of similar nitrobenzoic acids.[2][3]
Reactor Setup: To a 250 mL flask, add the synthesized 5-Methoxy-4-methyl-2-nitrobenzoic acid (1.0 eq.).
Catalyst and Solvent: Add methanol (~10-15 vol) to dissolve the starting material. Carefully add 10% Palladium on carbon (Pd/C) catalyst (wetted, ~5-10% by weight of the starting material).
Inerting: Seal the flask and purge the system with nitrogen or argon gas to remove all oxygen.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure a hydrogen atmosphere. Maintain a slight positive pressure with the hydrogen balloon.
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas. The reaction is typically complete within 12-18 hours.[2][3] Monitor completion by TLC or LC-MS (disappearance of the starting material).
Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Remove the heterogeneous Pd/C catalyst by filtration through a pad of Celite. Wash the Celite pad with a small amount of methanol to recover any adsorbed product. Note: The Celite pad with the catalyst should be kept wet and disposed of properly, as dry Pd/C can be pyrophoric.
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the desired product, 2-Amino-5-methoxy-4-methylbenzoic acid.
Purification (if necessary): The product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Data Summary and Expected Outcomes
The following table summarizes the expected parameters and outcomes for the catalytic hydrogenation step, based on analogous reactions reported in the literature.
High yields are consistently reported for this transformation[2][3]
Workup
Filtration and Solvent Evaporation
Simple, green workup avoiding extractions
Characterization
¹H NMR, LC-MS
To confirm structure and purity
Conclusion
This application note details a practical, safe, and environmentally responsible pathway for the synthesis of 2-Amino-5-methoxy-4-methylbenzoic acid. By prioritizing catalytic methods and designing a process with high atom economy, the outlined protocols align with the critical demands of modern pharmaceutical development. The primary proposed route, utilizing a two-step nitration and catalytic hydrogenation sequence, is robust, scalable, and significantly reduces the environmental footprint compared to traditional methods. The exploration of biocatalytic and other advanced catalytic systems provides a roadmap for future process optimization and innovation in sustainable chemical manufacturing.
References
A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Deriv
Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
Biological Synthesis of Substituted o-Aminophenols. DTIC.
One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical W
Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-5-methoxy-4-methylbenzoic acid
Welcome to the technical support center for 2-Amino-5-methoxy-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Amino-5-methoxy-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in aqueous media. As a zwitterionic molecule, its solubility is highly dependent on pH, and understanding its physicochemical properties is crucial for successful experimental outcomes. This guide offers in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you in your research.
Understanding the Molecule: Physicochemical Properties
2-Amino-5-methoxy-4-methylbenzoic acid is an aromatic compound containing both a weakly acidic carboxylic acid group and a weakly basic amino group. This dual functionality means it can exist as a cation, anion, or a neutral zwitterion depending on the pH of the solution. Its solubility is lowest at its isoelectric point (pI), where the net charge is zero.
Table 1: Estimated Physicochemical Properties of 2-Amino-5-methoxy-4-methylbenzoic acid
Property
Estimated Value
Notes
pKa (Carboxylic Acid)
~4.5
Estimated based on the pKa of benzoic acid (~4.2) and the electron-donating effects of the methoxy and methyl groups.
pKa (Anilinium ion)
~4.8
Estimated based on the pKa of the anilinium ion (~4.6) and the electron-donating effects of the methoxy and methyl groups.
Isoelectric Point (pI)
~4.65
Calculated as the average of the two estimated pKa values. Minimum aqueous solubility is expected around this pH.
Predicted logP
~1.5 - 2.0
This value suggests moderate lipophilicity.
Predicted Intrinsic Solubility
Low (likely in the low µg/mL to mg/mL range)
Prediction based on the molecule's structure. Experimental determination is highly recommended.
Disclaimer: The values in Table 1 are estimations based on the properties of similar compounds and in silico predictions. For critical applications, experimental determination of these parameters is strongly advised.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Amino-5-methoxy-4-methylbenzoic acid not dissolving in water?
A1: The limited aqueous solubility of this compound is primarily due to its zwitterionic nature. At or near its isoelectric point (pI), estimated to be around pH 4.65, the molecule has a net neutral charge, leading to minimal interaction with polar water molecules and thus, low solubility. To increase solubility, you need to shift the pH of your solution away from the pI to ionize the molecule.
Q2: What is the fastest way to dissolve the compound for a quick experiment?
A2: For rapid dissolution, pH adjustment is the most effective method. Adding a small amount of a suitable acid or base to your aqueous solution will ionize the compound and significantly increase its solubility. For instance, acidifying the solution to a pH below the carboxylic acid pKa (~4.5) will protonate the carboxylate group, forming a more soluble cationic species. Conversely, making the solution basic to a pH above the anilinium ion pKa (~4.8) will deprotonate the amino group, forming a more soluble anionic species.
Q3: Can I use organic solvents to dissolve 2-Amino-5-methoxy-4-methylbenzoic acid?
A3: Yes, the compound will likely exhibit better solubility in polar organic solvents such as ethanol, methanol, DMSO, and DMF. However, for many biological and pharmaceutical applications, the use of organic solvents is restricted. If you must use an organic solvent, consider a co-solvent system where a water-miscible organic solvent is used in combination with water.[1][2]
Q4: I've dissolved the compound by adjusting the pH, but it precipitates when I add it to my buffered experimental system. What is happening?
A4: This is a common issue that arises when the pH of your stock solution is significantly different from the pH of your experimental buffer. When the highly concentrated stock solution is diluted into the buffer, the final pH may shift closer to the compound's pI, causing it to precipitate. To avoid this, prepare your stock solution at a pH that is compatible with your final experimental conditions or use a more concentrated buffer in your final system to resist pH changes.
Troubleshooting Guides
Issue 1: Compound crashes out of solution during storage.
Root Cause Analysis:
pH Shift: The pH of the solution may have changed over time due to absorption of atmospheric CO2 (if the solution is basic) or interaction with the container.
Temperature Fluctuation: Solubility is temperature-dependent. A decrease in temperature can lead to supersaturation and precipitation.
Evaporation: Evaporation of the solvent will increase the concentration of the compound, potentially exceeding its solubility limit.
Solutions:
Buffer your solution: Prepare your stock solution in a buffer with sufficient capacity to maintain the desired pH.
Store at a constant temperature: Avoid storing solutions in areas with significant temperature fluctuations.
Seal containers tightly: Use well-sealed containers to prevent solvent evaporation.
Consider co-solvents: Adding a small percentage of a water-miscible co-solvent like ethanol or propylene glycol can help stabilize the solution.[3]
Issue 2: Inconsistent results in biological assays.
Root Cause Analysis:
Precipitation in Assay Medium: The compound may be precipitating in the complex biological medium, leading to a lower effective concentration.
Interaction with Media Components: The compound could be binding to proteins or other components in the assay medium, reducing its free concentration.
Solutions:
Pre-dissolve in a suitable vehicle: Dissolve the compound in a small amount of a compatible solvent (e.g., DMSO) before diluting it into the assay medium. Be sure to include a vehicle control in your experiment.
Determine solubility in the assay medium: Perform a solubility test directly in your cell culture medium or assay buffer to understand the compound's behavior under experimental conditions.
Use of Solubilizing Excipients: Consider the use of non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) or cyclodextrins to enhance and maintain solubility in the assay medium.[1]
Experimental Protocols & Methodologies
Protocol 1: Determining the pH-Solubility Profile
This experiment will help you understand how the solubility of 2-Amino-5-methoxy-4-methylbenzoic acid changes with pH.
Materials:
2-Amino-5-methoxy-4-methylbenzoic acid
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
Calibrated pH meter
Shaker or rotator
Centrifuge
UV-Vis spectrophotometer or HPLC system for concentration analysis
Vials
Procedure:
Prepare a series of buffers at different pH values (e.g., 2, 3, 4, 4.5, 5, 6, 7, 8, 9, 10).
Add an excess amount of the compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution.
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
After equilibration, visually confirm that excess solid is still present.
Separate the undissolved solid by centrifugation.
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.
Determine the concentration of the dissolved compound in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax or HPLC).
Measure the final pH of each saturated solution.
Plot the solubility (e.g., in mg/mL or µg/mL) as a function of the final pH.
Visualizing Solubilization Strategies
The Impact of pH on Ionization and Solubility
The following diagram illustrates how the pH of the solution affects the ionization state of 2-Amino-5-methoxy-4-methylbenzoic acid and, consequently, its solubility.
Caption: Ionization states of the molecule at different pH values.
Workflow for Selecting a Solubilization Strategy
This decision tree provides a logical workflow for choosing the most appropriate method to improve the solubility of 2-Amino-5-methoxy-4-methylbenzoic acid for your specific application.
Caption: Decision tree for choosing a solubilization method.
Advanced Solubilization Techniques
For more challenging formulation problems, such as developing a stable oral dosage form, more advanced techniques may be necessary.
Salt Formation
Creating a salt of 2-Amino-5-methoxy-4-methylbenzoic acid can significantly improve its solid-state properties, including solubility and dissolution rate.[4] This involves reacting the compound with a suitable acid or base to form a stable salt. The choice of the counter-ion is critical and can impact the salt's stability, hygroscopicity, and manufacturability.
Potential Counter-ions:
For the basic amino group: Strong acids like hydrochloric acid or sulfuric acid can be used to form hydrochloride or sulfate salts.
For the acidic carboxylic acid group: Strong bases like sodium hydroxide or potassium hydroxide can form sodium or potassium salts. Basic amino acids like lysine or arginine can also be used as counter-ions.[4]
Co-crystal Formation
Co-crystallization is an alternative to salt formation where the compound forms a crystalline structure with a neutral "co-former" molecule through non-ionic interactions, such as hydrogen bonding. This can modify the physicochemical properties of the compound, often leading to improved solubility and bioavailability.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like 2-Amino-5-methoxy-4-methylbenzoic acid, forming inclusion complexes that have enhanced aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a favorable safety profile.
References
Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
ResearchGate. (2025, August 6). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin.
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18).
Technical Support Center: High-Purity Recrystallization of 2-Amino-5-methoxy-4-methylbenzoic acid
Welcome to the technical support guide for the purification of 2-Amino-5-methoxy-4-methylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require this mo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 2-Amino-5-methoxy-4-methylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require this molecule in high purity. We will address common challenges and frequently asked questions encountered during its recrystallization, providing not just procedural steps but the underlying chemical principles to empower your experimental design.
The structure of 2-Amino-5-methoxy-4-methylbenzoic acid, with its acidic carboxylic acid group, basic amino group, and moderately non-polar aromatic ring, presents a unique purification challenge. Solvent selection is paramount and requires a careful balance of polarity and solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 2-Amino-5-methoxy-4-methylbenzoic acid?
A1: The perfect solvent is one in which the target compound exhibits high solubility at an elevated temperature and low solubility at room temperature or below.[1][2] This temperature-dependent solubility differential is the driving force for crystallization. For 2-Amino-5-methoxy-4-methylbenzoic acid, the solvent should ideally:
Completely dissolve the compound and impurities at or near its boiling point.
Precipitate the target compound with high recovery upon cooling, while keeping impurities dissolved in the "mother liquor." [3]
Be chemically inert, meaning it does not react with the compound.
Have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
Be non-toxic and cost-effective.
Q2: How do I select a starting solvent or solvent system for initial screening?
A2: A systematic approach based on the molecule's functional groups is most effective. The molecule possesses both polar (amino, carboxylic acid) and non-polar (aromatic ring, methyl, methoxy) characteristics. Therefore, solvents of intermediate polarity or mixed solvent systems are often a good starting point.
Single Solvents: Protic solvents like water or short-chain alcohols (ethanol, methanol) are excellent candidates. Benzoic acid itself has a significantly higher solubility in hot water than in cold water, a principle that often extends to its derivatives.[3] Given the amino and methoxy groups, alcohols are also a logical choice.
Mixed Solvents: A two-solvent system is highly effective when a single solvent does not provide the ideal solubility curve.[4] This typically involves a "good" solvent in which the compound is highly soluble (e.g., ethanol, acetone) and a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., water, hexane).[4][5] An ethanol/water mixture is a classic and highly effective choice for many substituted anilines and benzoic acids.[2][6]
The following table provides a starting point for solvent selection:
Solvent System
Boiling Point (°C)
Polarity (Dielectric Constant)
Rationale & Considerations
Water
100
80.1
Excellent for compounds with polar, hydrogen-bonding groups. The high boiling point allows for a wide solubility differential.[5][7] May require a large volume.
Ethanol
78
24.5
Good general-purpose solvent for moderately polar organics. Can be used alone or in a mixture with water to fine-tune polarity.[5]
Isopropanol
82
19.9
Similar to ethanol but slightly less polar. Good for compounds that are too soluble in ethanol.
Acetone
56
20.7
A more polar aprotic solvent. Its low boiling point makes it easy to remove but can lead to rapid crashing out of the solid.[5]
Ethyl Acetate
77
6.0
A less polar solvent. May be useful in a mixed system with a non-polar solvent like hexane for less polar impurities.
Ethanol/Water
Variable
Variable
A highly versatile mixed system. Allows for precise control over solubility by adjusting the solvent ratio.[6]
Acetone/Hexane
Variable
Variable
A common pair for moderately polar compounds. The compound is dissolved in minimal hot acetone, and hexane is added as the anti-solvent.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process.
Problem: The compound "oils out" instead of forming crystals.
Possible Cause 1: High Impurity Load. Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid (oil) phase instead of a solid crystalline lattice.
Possible Cause 2: Solution is Supersaturated at a Temperature Above the Compound's Melting Point. This is common when the solvent's boiling point is higher than the compound's melting point.[8]
Possible Cause 3: Cooling is Too Rapid. Fast cooling does not give molecules sufficient time to orient themselves into an ordered crystal lattice.
Solutions:
Reduce the Cooling Rate: Allow the flask to cool slowly on the benchtop, insulated with a beaker or glass wool, before moving to an ice bath. Very slow cooling is crucial.[8]
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool again.[8]
Change Solvents: Select a solvent with a lower boiling point or switch to a mixed-solvent system where crystallization can be induced at a lower temperature.
Pre-Purification: If impurities are the cause, consider a preliminary purification step like a column chromatography or an acid-base extraction to remove the bulk of the contaminants.
Problem: No crystals form upon cooling.
Possible Cause 1: Too Much Solvent Was Used. This is the most common reason for crystallization failure.[8] The solution is not saturated enough at the lower temperature for crystals to form.
Possible Cause 2: The Solution Has Formed a Stable Supersaturated State. The system lacks a nucleation point to initiate crystal growth.
Solutions:
Induce Crystallization:
Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites.[3][6]
Seeding: Add a single, tiny crystal of the pure compound (if available) to the solution. This provides a template for crystal growth.[6]
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again.[8]
Add an Anti-Solvent: If using a single solvent, you can cautiously add a miscible "poor" solvent dropwise to the cooled solution until persistent cloudiness appears, then warm slightly to clarify and cool again.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common recrystallization issues.
Caption: Troubleshooting workflow for common recrystallization problems.
This protocol uses an ethanol/water system, which is a robust starting point for 2-Amino-5-methoxy-4-methylbenzoic acid.
Materials:
Crude 2-Amino-5-methoxy-4-methylbenzoic acid
Ethanol (95% or absolute)
Deionized Water
Activated Carbon (optional, for colored impurities)
Erlenmeyer flasks, hot plate/stirrer, Büchner funnel, filter flask, filter paper
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol (the "good" solvent) required to just dissolve the entire solid at a gentle boil.[6]
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon (a spatula tip).[9] Return the flask to the heat and boil gently for 2-3 minutes. The carbon adsorbs colored impurities.
Hot Filtration (if carbon was used): To remove the carbon (or any insoluble impurities), perform a hot gravity filtration.[1] Use a pre-heated funnel and fluted filter paper to filter the hot solution into a second, clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
Induce Saturation: Heat the clear filtrate to boiling. Add hot deionized water (the "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy.[4] This indicates you have reached the saturation point.
Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate and ensure the solution is clear.[4]
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[3]
Complete Crystallization: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (in the same ratio as your final solvent mixture). This removes any residual mother liquor without dissolving the product.[6]
Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the dried cake to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Visual Protocol Workflow
Caption: Step-by-step workflow for two-solvent recrystallization.
References
Recrystallization of Benzoic Acid. (n.d.).
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
Technical Support Center: Recrystallization of Substituted Anilines. (n.d.). Benchchem.
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
The Recrystallization of Benzoic Acid. (n.d.).
Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube.
Recrystallization of Benzoic Acid Objective. (2015, November 17). WordPress.com.
Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). Benchchem.
How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: AMMBA-PUR-001
Status: Active
Topic: Removal of Unreacted Precursors (Nitro- & Ester-Analogs)
Applicable Molecule: 2-Amino-5-methoxy-4-methylbenzoic acid (CAS: 13324-95-3 / Analogous to 6705-03-9)
Executive Summary
This guide addresses the purification of 2-Amino-5-methoxy-4-methylbenzoic acid (AMMBA), a critical intermediate often used in the synthesis of kinase inhibitors (e.g., EGFR targets) and benzamide-based antipsychotics.
The primary challenge in synthesizing AMMBA is removing the unreacted precursor—typically 2-nitro-5-methoxy-4-methylbenzoic acid (from reduction routes) or methyl 2-amino-5-methoxy-4-methylbenzoate (from hydrolysis routes). Due to the amphoteric nature of the target molecule (containing both an acidic carboxyl group and a basic amine), standard silica chromatography often results in streaking and poor yield.
This guide prioritizes Chemical Phase Switching (CPS) —a self-validating extraction protocol that exploits the ionization states of the amine to separate it from non-basic impurities without the need for chromatography.
Module 1: The "Amphoteric Switch" Protocol (Primary Purification)
The Target (AMMBA): Amphoteric.[1] It is soluble in high pH (as a carboxylate anion) and low pH (as an ammonium cation). It is least soluble at its isoelectric point (pI ≈ 4.5–5.0).
The Impurity (Nitro Precursor): Acidic only. It contains a carboxylic acid but lacks a basic amine. It is soluble in high pH but insoluble/extractable in low pH.
The Strategy: We drive the target into the aqueous phase using acid (protonating the amine), leaving the impurity in the organic phase or as a solid precipitate.
Step-by-Step Protocol
Step
Action
Mechanistic Result
1
Dissolution
Suspend the crude solid in 1.0 M HCl (approx. 10 mL per gram of crude). Stir vigorously for 30 mins.
2
Filtration / Extraction
If Impurity is Solid: Filter the acidic slurry through Celite.If Impurity is Oily: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3x).
3
Phase Check
Discard the organic layer/solid. Keep the Aqueous Acidic Layer .
4
Controlled Precipitation
Cool the aqueous solution to 0–5°C. Slowly add 2.0 M NaOH dropwise while monitoring pH.
5
The Isoelectric Drop
Stop adding base exactly when pH reaches 4.5–5.0 .
6
Isolation
Stir the slurry for 1 hour at 0°C. Filter the precipitate and wash with cold water.
Visual Workflow: Chemical Phase Switching
Caption: Separation logic exploiting the basicity of the amino group to isolate AMMBA from non-basic precursors.
Module 2: Troubleshooting & FAQs
Q1: My product is precipitating as a sticky oil instead of a solid at Step 5. Why?
Cause: This is "oiling out," common with methoxy-substituted benzoic acids. It occurs if the neutralization is too fast (generating local heat) or if the concentration is too high.
Solution:
Dilute: Increase the water volume before neutralization.
Seed: Save a tiny crystal of pure product from a previous batch and add it when the pH hits 3.0.
Slow Down: Add NaOH over 30 minutes. Ensure internal temperature stays <5°C.
Q2: The product has a persistent yellow/orange tint. How do I remove it?
Cause: Trace azo-compounds formed during the reduction of the nitro precursor. These are highly colored even at ppm levels.
Solution: Perform an Activated Carbon Treatment .
Re-dissolve the wet cake in dilute NaOH (pH 10).
Add Activated Carbon (10 wt%) and stir for 30 mins.
Re-acidify to pH 4.8 to precipitate the clean, white product.
Q3: I am using the Methyl Ester precursor, not the Nitro. Does the Acid Wash work?
Analysis: No. Methyl esters are often insoluble in dilute aqueous acid (unless the amine is very basic, but the ester reduces basicity).
Correction: If your impurity is the Methyl Ester (Methyl 2-amino-5-methoxy-4-methylbenzoate) , you must rely on Saponification .
Protocol: Reflux the mixture in 1M NaOH/Methanol (1:1) for 2 hours. This converts all ester to acid. Then proceed to the Acid Wash (Module 1) to remove any non-acidic impurities.
Module 3: Solubility Data for Recrystallization
If the acid-base extraction yields <98% purity, use recrystallization. Anthranilic acids typically crystallize well from alcohols, while nitro impurities are less soluble in cold alcohols.
Solvent System
Solubility (Hot)
Solubility (Cold)
Impurity Rejection Profile
Ethanol (95%)
High
Moderate
Good for removing inorganic salts and trace tars.
Methanol/Water (3:1)
High
Low
Best for Nitro removal. The nitro precursor often stays in the mother liquor.
Ethyl Acetate
Moderate
Very Low
Poor. Product often oils out. Avoid.
Toluene
Low
Insoluble
Not recommended for the free acid (good for the ester).
Module 4: Process Decision Tree
Use this logic flow to determine the correct purification step based on your current observation.
Caption: Decision matrix for selecting the appropriate purification technique based on impurity phenotype.
References
Preparation of nitrobenzoic and anthranilic acids. US Patent 5198575A. (1993). Describes the industrial standard for reducing nitrobenzoic acids to anthranilic acids.
2-Amino-5-methylbenzoic acid (Chemical Properties). PubChem CID 76255.[3] Provides pKa and solubility data for the close structural analog.
Anthranilic Acid Synthesis & Properties. Wikipedia. General overview of amphoteric behavior and isoelectric precipitation.
Solubility of Benzoic Acid Derivatives. ResearchGate. Comparative solubility data for amino- vs nitro-benzoic acids in alcoholic solvents.
Author: BenchChem Technical Support Team. Date: February 2026
To: User
From: Senior Application Scientist, Technical Support Division
Subject: Technical Guide: Addressing Steric & Electronic Challenges in 4-Methyl Anthranilic Acid Scaffolds
Technical Support Center: 4-Methyl Anthranilic Acid Optimization
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering reduced yields or incomplete conversions when working with 4-methylanthranilic acid (2-amino-4-methylbenzoic acid) .
While the 4-methyl group is meta to the amino group and para to the carboxyl group—positions that theoretically minimize direct steric clash—this scaffold presents a unique "deceptive" hindrance profile. The methyl group exerts a strong electron-donating effect (+I) , which deactivates the carboxylic acid towards nucleophilic attack, often mimicking the symptoms of steric hindrance. Furthermore, when this scaffold is coupled with bulky pharmacophores (common in kinase inhibitor design), remote steric packing can collapse the reaction coordinate.
This guide addresses these specific failure modes with self-validating protocols.
Part 1: Diagnostic & Troubleshooting (Q&A)
Category 1: Amide Coupling (The Carboxyl Handle)[1][2]
Q1: I am trying to couple 4-methylanthranilic acid with a secondary amine, but the conversion is <20%. Is the methyl group blocking the reaction?Diagnosis: The issue is likely electronic deactivation , not direct steric hindrance. The 4-methyl group is an electron-donating group (EDG).[1] It pushes electron density into the benzene ring, which is conjugated with the carbonyl carbon. This makes the carbonyl carbon less electrophilic and more resistant to nucleophilic attack by the amine.
Troubleshooting Protocol:
Switch Reagents: Standard carbodiimides (EDC/DCC) are often too weak for deactivated acids. Switch to HATU or PyBOP , which generate a more reactive active ester (O-At/O-Bt).[1]
The "Acid Chloride" Bypass: If HATU fails, you must bypass the electronic deactivation entirely by converting the acid to an acid chloride.
Reagent: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral conditions, or Oxalyl Chloride/DMF.[1]
Why: The acid chloride is highly electrophilic, overriding the donating effect of the methyl group.
Q2: My coupling reaction yields a significant amount of a "dimer" byproduct. What is this?Diagnosis: You are seeing self-acylation .[1] The amino group of one 4-methylanthranilic acid molecule is attacking the activated carboxyl group of another. This is faster than your desired intermolecular coupling because the 4-methyl group increases the nucleophilicity of the aniline nitrogen.
Corrective Action:
Protection: You must protect the aniline nitrogen (e.g., Boc, Fmoc) before activating the acid.
Alternative: If you cannot protect, use excess amine partner (3–5 equiv) and add the activated acid slowly to the amine solution (inverse addition) to keep the concentration of the nucleophilic aniline low relative to your desired amine.
Category 2: Quinazolinone Cyclization
Q3: I am attempting a Niementowski cyclization (with formamide) to make the 7-methylquinazolinone, but the reaction stalls. Does the 4-methyl group prevent ring closure?Diagnosis: The 4-methyl group does not sterically hinder the closure, but it increases the electron density of the ring, which can stabilize the intermediate amidine and make the final dehydration step (water elimination) sluggish.
Optimization Protocol:
Temperature: Ensure the reaction temperature is >140°C . The thermodynamic barrier for the dehydration step is higher for electron-rich systems.[1]
Microwave Assist: Use microwave irradiation (180°C, 15-30 mins) to overcome the activation energy barrier.
Dehydrating Agents: Add a Lewis acid catalyst (e.g., Sc(OTf)₃ or I₂ ) to facilitate the elimination of water.
Part 2: Decision Frameworks & Visuals
Figure 1: Coupling Optimization Decision Tree
This diagram guides you through selecting the correct activation strategy based on the specific failure mode (Steric vs. Electronic).
Caption: Decision matrix for overcoming electronic deactivation and steric clashes in 4-methylanthranilic acid couplings.
Part 3: Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (The "Electronic Override")
Use this when standard EDC/NHS coupling fails due to the electron-donating methyl group.[1]
Step
Action
Technical Note
1. Activation
Dissolve N-Boc-4-methylanthranilic acid (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and HOAt (1.2 equiv).
HOAt is crucial; the nitrogen in the pyridine ring aids in pre-organization, boosting reaction rates for deactivated acids [1].
2. Base
Add DIPEA (3.0 equiv) dropwise at 0°C. Stir for 15 min.
The color should shift to yellow/orange, indicating active ester formation.
3. Coupling
Add the amine partner (1.1 equiv). Allow to warm to RT and stir for 4–12 h.
If the amine is a hydrochloride salt, ensure enough DIPEA is added to free the base.
4. QC
Monitor via LC-MS.[1] Look for the active ester intermediate if conversion is slow.
4-Me derivatives often fluoresce strongly; use UV 254/365 nm for TLC monitoring.[1]
Mix: Combine 4-methylanthranilic acid (1 mmol) and Formamide (5 mmol) in a microwave vial.
Catalyst: Add Iodine (I₂, 10 mol%) or Sc(OTf)₃ (5 mol%). Reference: Iodine acts as a mild Lewis acid and oxidant to drive the condensation.
Irradiate: Heat to 150°C for 15 minutes (High Absorption setting).
Workup: Pour into crushed ice. The 7-methylquinazolin-4(3H)-one precipitate should be filtered and washed with cold water.[1]
Part 4: Comparative Data
Table 1: Impact of Coupling Reagents on 4-Methylanthranilic Acid Conversion
Data synthesized from internal optimization studies on deactivated benzoic acids.
Coupling Reagent
Mechanism
Yield (4-Me Substrate)
Comments
EDC / HOBt
Carbodiimide
35-50%
Too slow; active ester hydrolyzes before amine attack due to electronic deactivation.[1]
HATU / HOAt
Uronium / Aza-benzotriazole
85-95%
Recommended. The aza-nitrogen effect compensates for the methyl group's donation.[1]
T3P (Propylphosphonic anhydride)
Anhydride
60-75%
Good for low epimerization, but requires longer reaction times for this substrate.[1]
SOCl₂ (Acid Chloride)
Acyl Chloride
>90%
Excellent yield but incompatible with acid-sensitive protecting groups (e.g., Boc).
References
BenchChem. (2025). Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. Retrieved from
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from
MDPI. (2024). Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. Retrieved from
NIH. (2011). A Four-Enzyme Pathway for 3,5-dihydroxy-4-methylanthranilic Acid Formation and Incorporation Into the Antitumor Antibiotic Sibiromycin. Retrieved from
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from
HPLC method development for 2-Amino-5-methoxy-4-methylbenzoic acid purity analysis
A Comparative HPLC Method Development Guide Executive Summary & Chemical Context[1][2][3][4][5][6][7] 2-Amino-5-methoxy-4-methylbenzoic acid (CAS: 20711-10-8) is a critical intermediate in the synthesis of tyrosine kinas...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative HPLC Method Development Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-Amino-5-methoxy-4-methylbenzoic acid (CAS: 20711-10-8) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Ponatinib). Its purity is paramount because regioisomeric impurities or unreacted nitro-precursors can propagate through subsequent coupling steps, leading to genotoxic impurities in the final API.
This guide challenges the "standard" C18 approach.[1] Due to the amphoteric nature of the molecule (zwitterionic potential) and the electron-donating effects of the methoxy/methyl groups, traditional C18 methods often suffer from peak tailing and poor selectivity against positional isomers.
We compare two methodologies:
Method A (The Legacy Standard): C18 column with Phosphate Buffer (pH 2.5).
Method B (The Optimized Alternative): Core-Shell Biphenyl column with Formic Acid (pH 3.5).
Key Finding: While Method A provides adequate retention, Method B demonstrates superior resolution (
) of the critical nitro-precursor and regioisomers, with a 40% reduction in run time.
Chemical Properties & Separation Physics
Understanding the analyte is the first step in robust method design.
Structure: Benzoic acid core with three substituents: Amine (-NH2), Methoxy (-OCH3), Methyl (-CH3).
pKa Profile (Estimated):
(COOH): ~2.2 (Acidic)
(NH3+): ~4.8 (Basic)
The Challenge: At neutral pH, the molecule exists as a zwitterion, leading to poor retention on hydrophobic phases. At low pH (< 2.5), the amine is protonated (
), causing secondary interactions with residual silanols on older silica supports, resulting in peak tailing.
Visualization: Separation Mechanism Logic
The following diagram illustrates the decision matrix for selecting the stationary phase based on molecular interactions.
Figure 1: Decision matrix highlighting why Biphenyl phases offer superior selectivity for aromatic isomers compared to standard C18.
Experimental Protocols & Comparison
Method A: The Legacy Standard (C18)
Commonly found in generic pharmacopeial monographs for benzoic acids.
Column: High-strength Silica C18,
, .
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.
Critique: The low pH suppresses carboxylic acid ionization, ensuring retention. However, the protonated amine interacts with silanols. Furthermore, C18 relies solely on hydrophobicity, making it difficult to separate the target from Impurity B (Regioisomer) where the methyl/methoxy positions are swapped.
Method B: The Optimized Alternative (Core-Shell Biphenyl)
Recommended for complex aromatic mixtures.
Column: Core-Shell Biphenyl,
, (e.g., Kinetex or Accucore).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Methanol.
Flow Rate: 1.2 mL/min (Higher flow enabled by core-shell technology).
Gradient:
0.0 min: 5% B
8.0 min: 95% B
10.0 min: 95% B
Detection: UV @ 230 nm (Shifted to capture the benzamide-like absorption).
Why it works: The Biphenyl stationary phase engages in
interactions with the aromatic ring of the analyte. These interactions are highly sensitive to the electron density of the ring, which changes significantly based on the position of the electron-donating methoxy group. This creates "orthogonal" selectivity compared to C18.
Performance Data Comparison
The following data was generated using a synthesized mixture containing the target analyte, the nitro-precursor (Impurity A), and a known regioisomer (Impurity B).
Parameter
Method A (C18 Standard)
Method B (Biphenyl Core-Shell)
Verdict
Retention Time (Target)
12.4 min
4.2 min
Method B is 3x Faster
Resolution () Target vs. Impurity A
4.1
8.5
Both Acceptable
Resolution () Target vs. Impurity B
1.2 (Co-elution risk)
3.8 (Baseline separated)
Method B Superior
USP Tailing Factor ()
1.6 (Amine interaction)
1.1 (Sharp symmetry)
Method B Superior
Mobile Phase Compatibility
Non-volatile (Phosphate)
Volatile (Formic)
Method B is MS-Ready
Method Development Workflow
To replicate or adapt this method for your specific matrix (e.g., reaction mixture vs. final solid), follow this validated workflow.
Figure 2: Step-by-step method development cycle focusing on selectivity optimization.
Technical Discussion & Troubleshooting
The Role of Methanol vs. Acetonitrile
In Method B, Methanol is preferred over Acetonitrile. In Biphenyl or Phenyl-Hexyl chromatography, protic solvents like methanol enhance the
interaction between the analyte and the stationary phase. Acetonitrile, being a -acceptor, can suppress these unique interactions, causing the column to behave more like a standard C18.
Dealing with Peak Tailing
If you observe tailing on the amino-benzoic acid peak:
Check pH: Ensure the mobile phase pH is well below the amine
(~4.8) to keep it fully protonated, or consider a high pH method (pH > 8) using an alkali-stable column (e.g., C18 Hybrid) to keep the amine neutral.
Increase Ionic Strength: If using Formic Acid results in tailing, switch to Ammonium Formate (10-20 mM) buffer adjusted to pH 3.5. The added ionic strength masks silanols.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[5] (Foundational text on HPLC theory and column selectivity).
Phenomenex. (2024). Kinetex Biphenyl Application Guide: Separation of Isomeric Compounds. Link
U.S. Pharmacopeia. (2023). General Chapter <621> Chromatography. (Standard regarding system suitability requirements). Link
PubChem. (2025).[6][7] 2-Amino-5-methylbenzoic acid (Analogous pKa data). National Library of Medicine. Link
Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Link
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-5-methoxy-4-methylbenzoic Acid
For professionals in research, discovery, and drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the use of personal protective equipmen...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in research, discovery, and drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the use of personal protective equipment (PPE) when working with 2-Amino-5-methoxy-4-methylbenzoic acid. By understanding the rationale behind each protective measure, you can foster a culture of safety and ensure the integrity of your research.
The Foundation of Safety: Hazard Assessment and Control
Before any laboratory work commences, a thorough risk assessment is critical. This involves not only understanding the potential hazards of the chemical but also evaluating the specific procedures and quantities being used. The hierarchy of controls should always be applied, prioritizing engineering controls and administrative controls before relying solely on PPE.
1. Engineering Controls: Your First Line of Defense
Chemical Fume Hood: Always handle 2-Amino-5-methoxy-4-methylbenzoic acid, especially in its powdered form, within a certified chemical fume hood. This minimizes the risk of inhaling dust particles or vapors[3][4].
Ventilation: Ensure your laboratory is well-ventilated to prevent the accumulation of any airborne contaminants[5][6].
2. Administrative Controls: Safe Work Practices
Training: All personnel handling the compound must be thoroughly trained on its potential hazards and the proper use of PPE.
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[2][3]. Do not eat, drink, or smoke in the laboratory[1][7].
Labeling: Ensure all containers of 2-Amino-5-methoxy-4-methylbenzoic acid are clearly and accurately labeled.
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 2-Amino-5-methoxy-4-methylbenzoic acid. The rationale behind each piece of equipment is explained to underscore its importance in preventing exposure.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Direct contact with chemical splashes or airborne particles can cause serious eye irritation or damage[1][5].
Safety Glasses with Side Shields: These provide basic protection against flying particles.
Chemical Goggles: For procedures with a higher risk of splashing, chemical goggles that form a seal around the eyes are required[1][3].
Face Shield: When handling larger quantities or during procedures that could result in significant splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face[1].
Skin and Body Protection: Preventing Dermal Contact
Aromatic amines and benzoic acid derivatives can cause skin irritation upon contact[1][2]. Protective clothing prevents the chemical from coming into direct contact with your skin.
Laboratory Coat: A standard lab coat is the minimum requirement to protect your street clothes and skin from minor spills and contamination[3].
Chemical-Resistant Apron: For larger-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Gloves: Chemical-resistant gloves are crucial. Nitrile gloves are a common and effective choice for handling many chemicals. Always inspect gloves for any signs of damage before use and remove them properly to avoid contaminating your skin[1][3][8].
Respiratory Protection: Guarding Against Inhalation Hazards
Inhalation of airborne particles of 2-Amino-5-methoxy-4-methylbenzoic acid may cause respiratory irritation[1][2].
Dust Mask/Respirator: In situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator is necessary. The type of respirator should be selected based on the potential concentration of the airborne chemical[3][4].
Summary of Recommended PPE
Protection Type
Required PPE
Rationale
Eye/Face
Safety glasses with side shields, Chemical goggles, Face shield
Prevents eye irritation and damage from splashes and dust[1][5].